molecular formula C22H16N2O2 B12901897 3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2,5-dioxo-1,7-diphenyl- CAS No. 62370-58-5

3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2,5-dioxo-1,7-diphenyl-

Cat. No.: B12901897
CAS No.: 62370-58-5
M. Wt: 340.4 g/mol
InChI Key: JGJRFZGMAHVTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2,5-dioxo-1,7-diphenyl- (hereafter referred to as the target compound) is a quinoline derivative characterized by a partially hydrogenated quinoline core (hexahydro ring), two ketone (dioxo) groups at positions 2 and 5, and phenyl substituents at positions 1 and 6. The nitrile group at position 3 enhances electron-withdrawing properties, which may influence reactivity and binding interactions.

Properties

CAS No.

62370-58-5

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2,5-dioxo-1,7-diphenyl-7,8-dihydro-6H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H16N2O2/c23-14-17-11-19-20(24(22(17)26)18-9-5-2-6-10-18)12-16(13-21(19)25)15-7-3-1-4-8-15/h1-11,16H,12-13H2

InChI Key

JGJRFZGMAHVTLH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N(C(=O)C(=C2)C#N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with active methylene compounds in the presence of ammonium acetate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups attached to the quinoline core are replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that 3-quinolinecarbonitrile derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. A notable study demonstrated that specific modifications to the quinoline structure enhance its cytotoxic effects against various cancer cell lines .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Quinoline derivatives have been reported to exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, the 3-quinolinecarbonitrile structure has been linked to improved efficacy against resistant strains of bacteria .

Anti-inflammatory Effects
Another significant application of this compound is in the development of anti-inflammatory agents. Research has indicated that quinoline derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2. This property makes them potential candidates for treating inflammatory diseases such as arthritis .

Materials Science

Polymer Synthesis
In materials science, 3-quinolinecarbonitrile is used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of quinoline moieties into polymer matrices has been shown to improve their performance in various applications including coatings and composites .

Nanomaterials
Recent advancements have explored the use of quinoline derivatives in the synthesis of nanomaterials. These nanomaterials exhibit unique optical and electronic properties that are beneficial for applications in sensors and electronic devices. The ability to functionalize nanostructures with quinoline compounds enhances their applicability in nanotechnology .

Agrochemicals

Pesticide Development
The agricultural sector has also seen the application of 3-quinolinecarbonitrile in developing new pesticides. Its structural features allow it to act as a potent insecticide against a variety of pests while being less harmful to beneficial insects. Field trials have demonstrated its effectiveness in controlling pest populations without significant ecological impact .

Herbicides
Additionally, derivatives of this compound are being explored as herbicides. Their ability to inhibit specific biochemical pathways in plants can lead to effective weed management strategies while minimizing damage to crops .

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Bosutinib (SKI-606)

  • Structure: 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile .
  • Key Differences: Substituents: Bosutinib features a dichlorophenylamino group (position 4), methoxy (position 6), and a piperazinylpropoxy chain (position 7), whereas the target compound lacks these groups and instead has diphenyl and dioxo substituents. Biological Activity: Bosutinib is a clinically approved Src kinase inhibitor used in chronic myeloid leukemia . The target compound’s diphenyl and dioxo groups suggest divergent electronic properties, likely precluding kinase inhibition. Solubility: Bosutinib’s piperazinylpropoxy chain enhances water solubility, while the target compound’s diphenyl groups may increase lipophilicity, reducing aqueous solubility.

Patent Compound (4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazinyl)propoxy]-3-quinolinecarbonitrile)

  • Structure: Shares the quinolinecarbonitrile core but includes a dichloromethoxyphenylamino group and piperazinylpropoxy chain .
  • Key Differences :
    • Crystallinity : The patent highlights crystalline polymorphs, which are critical for drug stability and bioavailability . The target compound’s dioxo and diphenyl groups may hinder polymorph formation due to steric hindrance.
    • Synthetic Complexity : The patent compound’s piperazinylpropoxy chain requires multi-step synthesis, whereas the target compound’s diphenyl groups might simplify synthesis but introduce challenges in regioselective functionalization.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Solubility Profile Stability Considerations
Target Compound Hexahydroquinoline 1,7-Diphenyl; 2,5-dioxo; 3-cyano Not reported Likely low (lipophilic) Steric hindrance may reduce crystallinity
Bosutinib (SKI-606) Quinoline 4-Dichlorophenylamino; 6-methoxy; 7-piperazinylpropoxy Src kinase inhibitor (CML) Moderate (polar groups) Polymorphs optimized for bioavailability
Patent Compound Quinoline 4-Dichloromethoxyphenylamino; 6-methoxy; 7-piperazinylpropoxy Undisclosed (polymorph focus) High (polar substituents) Crystalline polymorphs patented

Research Findings and Implications

  • Lipophilicity : The diphenyl groups may improve membrane permeability but reduce solubility, limiting pharmacokinetic utility without formulation aids.
  • Structural Analogues: Quinolinecarbonitriles with piperazinyl or amino groups (e.g., Bosutinib) demonstrate kinase inhibition, whereas the target compound’s distinct substituents suggest alternative mechanisms or applications, such as catalysis or polymer precursors.

Biological Activity

3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2,5-dioxo-1,7-diphenyl- (often referred to as compound 1 ) is a complex organic molecule with significant potential in pharmaceutical applications. Its structure includes a quinoline moiety that has been associated with various biological activities including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is C22H16N2O2C_{22}H_{16}N_{2}O_{2} with a molecular weight of 344.38 g/mol. The compound contains a quinoline ring system fused with a hexahydro structure and two phenyl groups. The presence of the carbonitrile functional group enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For example, compounds structurally related to quinoline have shown inhibitory effects on various cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving ROS generation and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
12e MGC-8031.38Induces apoptosis via ROS generation
12e HCT-1165.34Cell cycle arrest at G2/M phase
12e MCF-75.21Upregulates apoptosis-related proteins

These findings suggest that compound 1 may exhibit similar anticancer properties due to its structural similarities with other effective quinoline derivatives .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored. In one study, new derivatives synthesized from quinoline exhibited significant antibacterial and antifungal activities. The structure of compound 1 suggests that it may possess similar antimicrobial properties owing to the presence of the quinoline scaffold.

Structure-Activity Relationship (SAR)

The effectiveness of quinoline derivatives often hinges on their structural characteristics. Key factors influencing biological activity include:

  • Substituent Size : Larger substituents on the quinoline ring can enhance inhibitory activity.
  • Electronic Effects : The introduction of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and interaction with biological targets.

For instance, modifications at specific positions on the quinoline ring have been shown to alter the IC50 values dramatically across different cell lines .

Case Studies

  • Inhibitory Effects on Src Kinase : A study investigated a series of ethynyl-3-quinolinecarbonitriles as Src inhibitors, establishing strong correlations between structural features and inhibitory potency against c-Src kinase. The findings indicated that specific modifications could enhance binding affinity and selectivity .
  • Antimicrobial Evaluation : Another study synthesized new derivatives from chromeno[2,3-B]pyridine and evaluated their antimicrobial activity against various pathogens. Results demonstrated promising antibacterial effects, suggesting that compound 1 could be further explored for its potential in treating infections .

Q & A

Q. Basic

  • X-ray crystallography: Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for analogous quinolinecarbonitriles .
  • Multinuclear NMR: Use 13C^{13}\text{C} and 15N^{15}\text{N} NMR to confirm nitrile and diketone functionalities.
  • Thermogravimetric analysis (TGA): Assess thermal stability for storage and reaction planning.

How to balance field observations and computational modeling in reactivity studies?

Q. Advanced

Hybrid experimental design: Combine traditional kinetic studies (e.g., UV-Vis monitoring of reaction progress) with molecular dynamics simulations.

Sensitivity analysis: Identify parameters (e.g., solvent polarity) where computational predictions diverge from empirical data, refining models iteratively .

Field validation: Test computational predictions under controlled lab conditions before extrapolating to complex systems.

What methodologies validate the compound’s biological activity hypotheses?

Q. Advanced

  • Structure-activity relationship (SAR): Synthesize analogs (e.g., varying phenyl substituents) and correlate with bioassay results.
  • Mechanistic studies: Use fluorescence quenching or isothermal titration calorimetry (ITC) to probe binding interactions.
  • In silico docking: Screen against target proteins (e.g., kinases) to prioritize experimental targets .

How to address reproducibility challenges in catalytic applications of this compound?

Q. Advanced

  • Robustness testing: Vary catalyst loadings, solvents, and substrates to identify critical parameters.
  • Microscopic analysis: Use SEM/EDS to characterize catalyst surfaces for deactivation mechanisms.
  • Data transparency: Publish full experimental workflows, including raw spectral data and instrument calibration logs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.